molecular formula C10H17N3O B6174718 1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol CAS No. 2624132-58-5

1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol

Cat. No.: B6174718
CAS No.: 2624132-58-5
M. Wt: 195.3
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Description

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5,6,7-tetrahydroindazole and 3-aminopropylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby exerting its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol can be compared with other similar compounds such as:

    1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in their core structures, leading to different chemical and biological properties.

    3-Aminopropyltriethoxysilane: This compound is used in surface functionalization and has different applications compared to this compound.

    3-Aminopropylsilatrane: Known for its unique structure and diverse applications, it shares some similarities in functional groups but differs significantly in its overall structure and uses.

The uniqueness of this compound lies in its specific indazole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

2624132-58-5

Molecular Formula

C10H17N3O

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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